REACTION_CXSMILES
|
CN(C=O)C.[C:6]([NH:23][CH2:24][C:25](O)=[O:26])([O:8][CH2:9][CH:10]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)=[O:7].C(N=C=NC(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[CH:13]1[CH:12]=[C:11]2[CH:10]([CH2:9][O:8][C:6]([NH:23][CH2:24][CH:25]=[O:26])=[O:7])[C:22]3[C:17]([C:16]2=[CH:15][CH:14]=1)=[CH:18][CH:19]=[CH:20][CH:21]=3
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
71 g
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Type
|
reactant
|
Smiles
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C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC(=O)O
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Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
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C(C)(C)N=C=NC(C)C
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Name
|
|
Quantity
|
550 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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2.4 g
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Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred for 3.5 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
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the resin was filtered
|
Type
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WASH
|
Details
|
washed with alternating methanol and methylene chloride
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Type
|
CUSTOM
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Details
|
dried in a vacuum oven
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
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C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |